molecular formula C6H5KO5S B7803469 potassium;2,5-dihydroxybenzenesulfonate

potassium;2,5-dihydroxybenzenesulfonate

Cat. No.: B7803469
M. Wt: 228.27 g/mol
InChI Key: VKDSBABHIXQFKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2,5-dihydroxybenzenesulfonate is a chemical compound with the molecular formula C6H7KO5S. It is a derivative of 2,5-dihydroxybenzenesulfonic acid and is commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,5-dihydroxybenzenesulfonate can be synthesized starting from hydroquinone. The typical synthetic route involves the sulfonation of hydroquinone with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions usually include maintaining a temperature range of 50-55°C and continuous stirring for several hours .

Industrial Production Methods

In industrial settings, the production of potassium 2,5-dihydroxybenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized from water or ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 2,5-dihydroxybenzenesulfonate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium 2,5-dihydroxybenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a key role in angiogenesis and vascular permeability. This inhibition leads to its anti-angiogenic activity, making it useful in the treatment of various vascular disorders .

Comparison with Similar Compounds

Similar Compounds

  • Calcium dobesilate
  • Ethamsylate
  • Persilate

Uniqueness

Potassium 2,5-dihydroxybenzenesulfonate is unique due to its high solubility in water and its stability under various conditions. Compared to similar compounds like calcium dobesilate and ethamsylate, it offers better solubility and ease of handling in laboratory and industrial settings .

Properties

IUPAC Name

potassium;2,5-dihydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSBABHIXQFKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.